2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 6-chloropyridazine with a suitable pyrazole derivative under controlled conditions. One common method involves the condensation of 6-chloropyridazine with a hydrazine derivative, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and pyrazole derivatives, such as:
- 6-chloropyridazin-3-amine
- 2-(4-chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid
Uniqueness
What sets 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid apart is its unique combination of the pyridazine and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a range of chemical modifications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-oxo-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O3/c9-5-1-2-6(11-10-5)13-4(8(15)16)3-7(14)12-13/h1-3H,(H,12,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQWILISBLDALA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=CC(=O)N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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